
8-(1-Butoxyethenyl)-7-chloro-2-methoxy-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(1-Butoxyethenyl)-7-chloro-2-methoxy-1,5-naphthyridine is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a butoxyethenyl group, a chloro substituent, and a methoxy group attached to a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Butoxyethenyl)-7-chloro-2-methoxy-1,5-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-3-nitropyridine and ethyl acetoacetate.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Addition of the Butoxyethenyl Group: The butoxyethenyl group can be added through a Heck reaction, which involves the coupling of a butoxyethenyl halide with the naphthyridine core in the presence of a palladium catalyst.
Chlorination: The final step involves the selective chlorination of the naphthyridine core to introduce the chloro substituent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
8-(1-Butoxyethenyl)-7-chloro-2-methoxy-1,5-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, leading to the formation of various substituted naphthyridines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Substituted naphthyridines with different functional groups.
Scientific Research Applications
8-(1-Butoxyethenyl)-7-chloro-2-methoxy-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-(1-Butoxyethenyl)-7-chloro-2-methoxy-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, it may interact with DNA or proteins, leading to anticancer effects by inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: A glycol ether with similar butoxyethenyl functionality.
7-Chloro-1,5-naphthyridine: A naphthyridine derivative with a chloro substituent.
2-Methoxy-1,5-naphthyridine: A naphthyridine derivative with a methoxy group.
Uniqueness
8-(1-Butoxyethenyl)-7-chloro-2-methoxy-1,5-naphthyridine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the butoxyethenyl group enhances its solubility and reactivity, while the chloro and methoxy groups contribute to its stability and potential biological activities.
Properties
CAS No. |
724787-14-8 |
|---|---|
Molecular Formula |
C15H17ClN2O2 |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
8-(1-butoxyethenyl)-7-chloro-2-methoxy-1,5-naphthyridine |
InChI |
InChI=1S/C15H17ClN2O2/c1-4-5-8-20-10(2)14-11(16)9-17-12-6-7-13(19-3)18-15(12)14/h6-7,9H,2,4-5,8H2,1,3H3 |
InChI Key |
PTSLTXQHUJKKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=C)C1=C2C(=NC=C1Cl)C=CC(=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


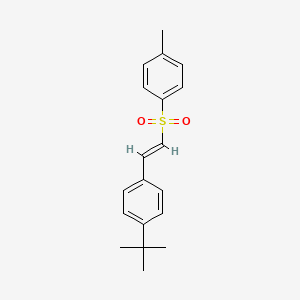
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B15158015.png)
![S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate](/img/structure/B15158018.png)
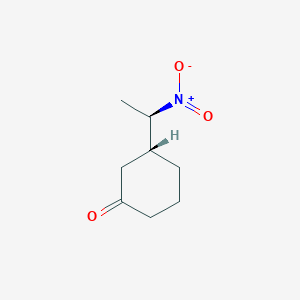

![2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B15158030.png)
![N-{[2-(Naphthalen-1-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-L-tryptophan](/img/structure/B15158048.png)
![(2R,4R)-1-Ethylcarbamoyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B15158056.png)
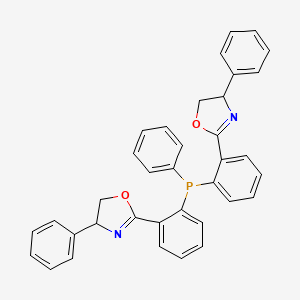
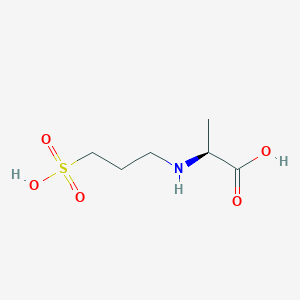

![2-[(But-3-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B15158080.png)
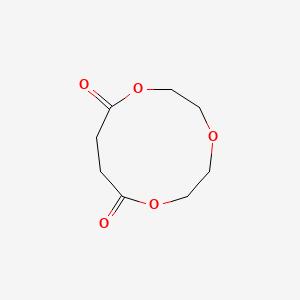
![4-[(4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid](/img/structure/B15158089.png)
